5,8-Diazaspiro[3.5]nonane
Overview
Description
5,8-Diazaspiro[3.5]nonane is a heterocyclic compound with the molecular formula C7H14N2. It features a spirocyclic structure, which consists of a four-membered ring and a six-membered ring connected through a shared nitrogen atom. This unique structure imparts distinct chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diazaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-diaminobutane with formaldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,8-Diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
5,8-Diazaspiro[3.5]nonane finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5,8-Diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[3.5]nonane
- 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
- 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride
Uniqueness
5,8-Diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups and steric properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5,8-diazaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7(3-1)6-8-4-5-9-7/h8-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDXGCQBQZPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444918 | |
Record name | 5,8-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90566-57-7 | |
Record name | 5,8-Diazaspiro[3.5]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90566-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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